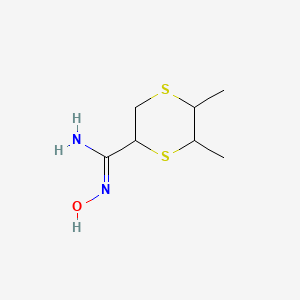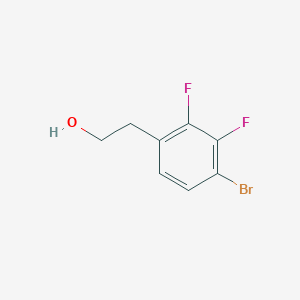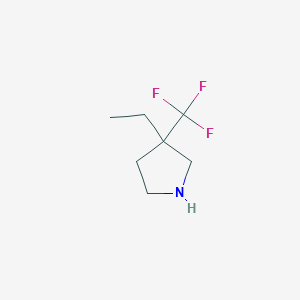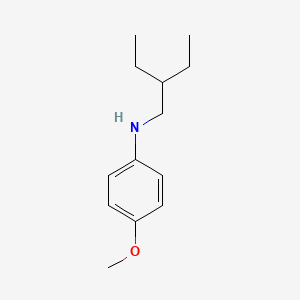
N'-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide is a chemical compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring containing two sulfur atoms, a hydroxyl group, and an amidine derivative . It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide involves several steps. One common method includes the reaction of 2,5-dimethyl-1,4-dithiane with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyl and amidine groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The sulfur atoms in the ring structure can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and in umpolung reactions.
2,5-Dihydroxy-1,4-dithiane: This compound shares a similar ring structure but with hydroxyl groups at different positions, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C7H14N2OS2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide |
InChI |
InChI=1S/C7H14N2OS2/c1-4-5(2)12-6(3-11-4)7(8)9-10/h4-6,10H,3H2,1-2H3,(H2,8,9) |
InChI Key |
IZXMHUKLNJPYLK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C(SC(CS1)/C(=N/O)/N)C |
Canonical SMILES |
CC1C(SC(CS1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13271650.png)
![2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13271656.png)
![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol](/img/structure/B13271661.png)


![2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13271674.png)
![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)




![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)
amine](/img/structure/B13271715.png)

